Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride
Description
Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride is a synthetic organic compound belonging to the quinoline family This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.ClH/c1-3-25-19(24)16-10-21-17-11(2)8-12(20)9-15(17)18(16)22-13-4-6-14(23)7-5-13;/h4-10,23H,3H2,1-2H3,(H,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJFWLPQCRIPLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)O)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline and diethyl ethoxymethylenemalonate.
Chlorination: The quinoline core is then chlorinated to introduce the chlorine atom at the 6-position.
Substitution with Hydroxyaniline: The chlorinated quinoline is reacted with 4-hydroxyaniline to introduce the hydroxyanilino group at the 4-position.
Esterification: The carboxylic acid group at the 3-position is esterified with ethanol to form the ethyl ester.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom at the 6-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyanilino group can yield quinone derivatives, while substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in critical biological processes.
Interfere with DNA: It can intercalate into DNA, disrupting its function and leading to cell death.
Modulate Signaling Pathways: It can modulate various signaling pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 6-chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylate;hydrochloride can be compared with other similar compounds, such as:
- 7-Chloro-4-(4-hydroxyanilino)-8-methylquinoline-3-carboxylic acid;hydrochloride
- 4-(4-Hydroxyanilino)-2-methylquinoline-6-carboxylic acid;hydrochloride
These compounds share similar structural features but differ in the position and nature of substituents, which can significantly affect their chemical properties and biological activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
